2-(1H-benzotriazol-1-yl)-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]acetamide
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Overview
Description
Reagents: Pyrazole precursor, coupling agent (e.g., EDC, HATU)
Conditions: Room temperature, inert atmosphere
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N~1~-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]ACETAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the benzotriazole moiety, which is then coupled with an acetamide derivative. The pyrazole ring is introduced through a subsequent reaction involving a suitable pyrazole precursor.
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Step 1: Preparation of Benzotriazole Moiety
Reagents: Benzotriazole, acetic anhydride
Conditions: Reflux in acetic anhydride
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Step 2: Coupling with Acetamide Derivative
Reagents: Benzotriazole derivative, acetamide
Conditions: Catalytic amount of acid or base, solvent such as dichloromethane
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N~1~-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The benzotriazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The acetamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic conditions
Reduction: Lithium aluminum hydride, anhydrous conditions
Substitution: Nucleophiles like amines or thiols, solvents like DMF or DMSO
Major Products
Oxidation: Oxidized benzotriazole derivatives
Reduction: Reduced acetamide derivatives
Substitution: Substituted acetamide derivatives with various functional groups
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel materials with specific properties.
Biology
In biological research, 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N~1~-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]ACETAMIDE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its unique structure allows it to interact with specific biological targets, potentially leading to the development of new pharmaceuticals.
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals, including corrosion inhibitors, UV stabilizers, and polymer additives.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N~1~-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety can bind to metal ions, while the pyrazole ring can interact with biological macromolecules, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N~1~-[3-(4-ETHYL-1H-PYRAZOL-1-YL)PROPYL]ACETAMIDE
- 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N~1~-[3-(4-PHENYL-1H-PYRAZOL-1-YL)PROPYL]ACETAMIDE
Uniqueness
The uniqueness of 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N~1~-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]ACETAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the pyrazole ring can influence its reactivity and interaction with biological targets, differentiating it from similar compounds.
This detailed overview provides a comprehensive understanding of 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N~1~-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]ACETAMIDE, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C15H18N6O |
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Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-(benzotriazol-1-yl)-N-[3-(4-methylpyrazol-1-yl)propyl]acetamide |
InChI |
InChI=1S/C15H18N6O/c1-12-9-17-20(10-12)8-4-7-16-15(22)11-21-14-6-3-2-5-13(14)18-19-21/h2-3,5-6,9-10H,4,7-8,11H2,1H3,(H,16,22) |
InChI Key |
DTCCQUISUJGWQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CCCNC(=O)CN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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